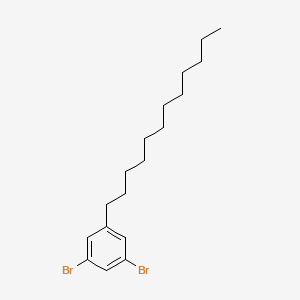

1,3-Dibromo-5-dodecylbenzene

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a cornerstone of synthetic organic chemistry, valued for their utility in forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond, in particular, is a favored reactive site for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. 1,3-Dibromo-5-dodecylbenzene belongs to the structural class of brominated benzenes and long-chain alkylbenzenes. fu-berlin.de The presence of two bromine atoms at the meta-positions of the benzene (B151609) ring offers chemists two distinct points for sequential or simultaneous functionalization, enabling the construction of angular or bent molecular architectures.

The dodecyl group (C₁₂H₂₅) is not merely a passive substituent; it imparts significant hydrophobic character and is crucial for ensuring the solubility of the parent molecule and its subsequent derivatives in common organic solvents. This is a critical practical consideration, especially in polymer chemistry, where precursor and polymer solubility can be a major challenge. The development of this compound was spurred by progress in regioselective bromination and Friedel-Crafts alkylation techniques, which allowed for its efficient and scalable production. fu-berlin.de

Significance as a Versatile Synthetic Intermediate for Functional Materials

The true value of this compound lies in its role as a versatile synthetic intermediate. The two bromine atoms are readily substituted, serving as handles for introducing a wide array of other functional groups. fu-berlin.de This makes it a foundational building block for more intricate molecular and macromolecular structures.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is particularly noteworthy. organic-chemistry.orgwikipedia.org By reacting this compound with bifunctional alkynes, researchers can construct rigid, conjugated polymers like poly(phenylene ethynylene)s (PPEs). researchgate.net The 1,3-substitution pattern of the benzene ring directs the polymer chain to grow in a non-linear, zigzag fashion, which can influence the material's final properties, such as its processability and self-assembly behavior.

Furthermore, this dibromo-compound is a key precursor for the synthesis of shape-persistent macrocycles. amazonaws.commun.ca These large, rigid ring structures are of immense interest for their potential applications in molecular recognition, catalysis, and the construction of porous materials like metal-organic frameworks (MOFs). mun.ca The dodecyl chain again plays a vital role by preventing the aggregation and precipitation of these large, planar molecules during their synthesis.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 231606-27-2 |

| Molecular Formula | C₁₈H₂₈Br₂ |

| Molecular Weight | 404.23 g/mol |

| Appearance | White to light yellow powder or liquid |

| Melting Point | ~53 °C |

| Purity | >97.0% (GC) |

Data sourced from publicly available information from chemical suppliers. nih.gov

Overview of Academic Research Trajectories and Emerging Applications

Academic research involving this compound and its derivatives is increasingly focused on the field of organic electronics and functional polymers. The ability to use this compound to build well-defined conjugated polymers and oligomers is central to this trend. nih.gov

Organic Electronics: Conjugated polymers like poly(phenylene ethynylene)s and polythiophenes, which can be synthesized using derivatives of this compound, are semiconducting materials. nih.govethz.ch These materials are the active components in a range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) or solar cells. sci-hub.ruethernet.edu.et The long dodecyl chain helps to ensure good film-forming properties, which are essential for device fabrication.

Liquid Crystals: The rigid, rod-like or disc-like molecules that can be synthesized from this compound are potential candidates for liquid crystalline materials. Discotic liquid crystals, for example, can self-assemble into columnar structures that exhibit one-dimensional charge conductivity, making them interesting for applications as molecular wires. While direct synthesis of liquid crystals from this specific compound requires further exploration, related dibrominated long-chain alkylbenzenes are used to create phthalonitrile (B49051) precursors for metallophthalocyanines, a known class of liquid crystals. arkat-usa.orgrsc.org

Porous Materials: The use of macrocycles derived from this compound as organic linkers for metal-organic frameworks (MOFs) represents an emerging frontier. mun.ca These highly porous, crystalline materials have vast potential in gas storage, separation, and heterogeneous catalysis. The defined shape and size of the macrocyclic linker, dictated by the original 1,3-dibromo geometry, allows for the rational design of pore size and functionality within the MOF structure. mun.ca

The following table details some representative palladium-catalyzed reactions involving aryl bromides, illustrating the synthetic utility of compounds like this compound.

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp)-C(sp²) |

| Suzuki Coupling | Aryl Bromide, Organoboron compound | Pd catalyst, Base | C(sp²)-C(sp²) |

| Heck Coupling | Aryl Bromide, Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Hirao Coupling | Aryl Bromide, Dialkyl phosphite | Pd catalyst, Base | P-C(sp²) |

This table provides a generalized overview of common cross-coupling reactions. organic-chemistry.orgwikipedia.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSQLYHNNHYVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231606-27-2 | |

| Record name | 1,3-Dibromo-5-dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Dibromo 5 Dodecylbenzene

Strategies for Regioselective Bromination of Dodecylbenzene (B1670861) Derivatives

The synthesis of 1,3-Dibromo-5-dodecylbenzene via direct bromination of dodecylbenzene presents a significant regiochemical challenge. The dodecyl group, being an alkyl group, is an ortho-, para-director in electrophilic aromatic substitution. This means that direct bromination of dodecylbenzene would preferentially yield 1-bromo-2-dodecylbenzene and 1-bromo-4-dodecylbenzene. Introducing a second bromine atom further complicates the process. The first bromine atom added to the ring acts as a deactivator and a meta-director. Therefore, achieving the 1,3,5-substitution pattern is not straightforward via a simple, one-pot bromination of dodecylbenzene.

To achieve the desired 1,3,5-trisubstituted pattern, synthetic strategies must overcome these inherent directing effects. One approach involves the bromination of dodecylbenzene using a brominating agent like N-bromosuccinimide (NBS) or bromine, where controlled conditions are essential to manage the substitution pattern. However, this often leads to a mixture of isomers requiring complex separation. A more effective strategy involves starting with a precursor where the directing groups facilitate the desired substitution pattern, as discussed in the following section.

Functionalization Routes from Substituted Benzene (B151609) Precursors

A more reliable method for synthesizing this compound involves multi-step pathways starting from precursors that are more amenable to the desired 1,3,5-substitution pattern. A common and effective strategy begins with an aniline (B41778) derivative.

For instance, a plausible synthetic route starts with 4-dodecylaniline (B94358). This precursor can be readily synthesized via Friedel-Crafts acylation of aniline with dodecanoyl chloride, followed by a reduction of the resulting amide. The amino group in 4-dodecylaniline is a strong activating group and an ortho-, para-director. Bromination of 4-dodecylaniline would therefore place bromine atoms at the positions ortho to the amino group, yielding 2,6-dibromo-4-dodecylaniline. The final step involves the removal of the amino group via a deamination reaction. This is typically achieved through diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by reduction with a reagent like hypophosphorous acid (H₃PO₂). chemicalbook.comchemicalbook.com This sequence ensures the precise placement of the bromo substituents and the alkyl chain to yield the target molecule, this compound.

Another advanced approach involves the cyclotrimerization of alkynes. arkat-usa.org This method can create the 1,3,5-trisubstituted benzene ring in a single step from appropriate alkyne precursors, offering a highly regioselective and potentially more atom-economical route.

Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, reaction time, and catalyst loading.

In bromination reactions, the choice of brominating agent and solvent is crucial. For example, using a less reactive brominating agent or a non-polar solvent can help to control the extent of bromination and reduce the formation of unwanted polybrominated byproducts. For the deamination of a 2,6-dibromo-4-dodecylaniline intermediate, temperature control is paramount. The initial diazotization step must be carried out at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely. Subsequent reduction is then often performed at a slightly elevated temperature to ensure the reaction proceeds to completion. chemicalbook.com

The table below illustrates how reaction parameters can be optimized for key reaction types involved in the synthesis.

| Parameter | Reaction Type | Optimization Strategy | Expected Outcome |

| Temperature | Electrophilic Bromination | Low temperature to moderate temperature | Controls reaction rate, minimizes side products and over-bromination. |

| Temperature | Diazotization | 0–5 °C | Stabilizes the diazonium salt intermediate, preventing premature decomposition. |

| Solvent | Electrophilic Bromination | Non-polar solvents (e.g., CCl₄, CHCl₃) | Can improve selectivity compared to polar solvents where ion separation is greater. okayama-u.ac.jp |

| Catalyst Loading | Friedel-Crafts Alkylation/Acylation | Minimal effective amount | Reduces waste and potential side reactions while ensuring efficient conversion. |

| Reaction Time | All Steps | Monitored by TLC or GC/MS | Ensures the reaction goes to completion without allowing for product degradation or side reactions. |

This table is based on general principles of organic synthesis relevant to the formation of this compound.

Catalytic Systems Employed in the Synthesis of this compound

Various catalytic systems are instrumental in the different potential synthetic routes to this compound.

For electrophilic bromination reactions, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used. These catalysts function by polarizing the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.

In functionalization routes that involve creating the dodecylbenzene backbone via a Friedel-Crafts reaction, a strong Lewis acid catalyst is essential. For Friedel-Crafts acylation, AlCl₃ is a standard choice.

For greener synthetic approaches, alternative catalytic systems have been developed. The cyclotrimerization of alkynes to form 1,3,5-trisubstituted benzenes can be catalyzed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) under solvent-free conditions, which presents an environmentally friendly option. arkat-usa.org Some modern bromination methods also utilize specific reagents that may not require a traditional Lewis acid catalyst. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can act as an efficient bromine source, sometimes under catalyst-free conditions or with an organocatalyst. okayama-u.ac.jporganic-chemistry.org

| Catalyst | Reaction Type | Function |

| FeBr₃ / AlCl₃ | Electrophilic Aromatic Bromination | Increases the electrophilicity of Br₂. |

| AlCl₃ | Friedel-Crafts Acylation/Alkylation | Activates the acyl/alkyl halide. |

| p-Toluenesulfonic acid (p-TsOH) | Alkyne Cyclotrimerization | Acid catalyst for the formation of the benzene ring. arkat-usa.org |

| Thiourea derivatives | Bromination with DBDMH | Organocatalyst that facilitates stereospecific dibromination of alkenes and can be extended to aromatic rings. organic-chemistry.org |

This table summarizes potential catalysts for key transformations in the synthesis of this compound.

Advancements in Green Chemistry Approaches for its Synthesis

Recent progress in synthetic organic chemistry emphasizes the development of more environmentally benign methods, and the synthesis of this compound is no exception. These "green" approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One significant advancement is the use of safer brominating agents. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solid, easier to handle, and considered more environmentally friendly than liquid bromine. researchgate.net Furthermore, protocols using DBDMH can sometimes be performed in less hazardous solvents like tetrahydrofuran (B95107) (THF) or even under solvent-free conditions. researchgate.netmdpi.com

Solvent-free reactions represent a cornerstone of green chemistry. The p-TsOH-catalyzed cyclotrimerization of alkynes to produce 1,3,5-trisubstituted benzenes is a prime example of a high-yield, solvent-free method that significantly reduces waste. arkat-usa.org Such methods not only minimize environmental impact but also simplify the work-up procedure.

The development of recyclable catalysts is another key area. While not specifically detailed for this exact molecule, the broader trend involves using solid-supported catalysts or phase-transfer catalysts that can be easily recovered and reused, lowering both cost and environmental footprint. These green methodologies offer promising alternatives to traditional synthetic routes, aligning with the principles of sustainable chemical manufacturing.

Chemical Transformations and Reaction Mechanisms of 1,3 Dibromo 5 Dodecylbenzene

Cross-Coupling Reactions Involving the 1,3-Dibromobenzene Moiety

The presence of two reactive carbon-bromine (C-Br) bonds on the aromatic ring of 1,3-Dibromo-5-dodecylbenzene makes it an ideal candidate for various palladium, nickel, and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functional molecules.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming aryl-aryl bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. organic-chemistry.orgmdpi.com In the context of this compound, this reaction can be employed to introduce new aryl or heteroaryl groups at one or both bromine positions. This sequential or double coupling is instrumental in the synthesis of poly(m-phenylene)s, where the dodecyl side chains impart solubility and processability to the resulting polymer. ethz.chresearchgate.netrsc.org

The general mechanism involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. organic-chemistry.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Application |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 90 | Synthesis of biaryls |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Synthesis of poly(m-phenylene)s |

This table is illustrative and specific conditions can vary based on the coupling partners.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction provides another robust method for C-C bond formation by reacting an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. ru.nl A key advantage of the Stille reaction is the stability of the organostannane reagents and their compatibility with a wide array of functional groups. This reaction is particularly valuable in the synthesis of conjugated polymers where precise structural control is required. For this compound, Stille coupling can be used to introduce various organic moieties, including vinyl, alkynyl, and aryl groups, leading to the formation of complex conjugated systems.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. ru.nl

Sonogashira Coupling and Alkyne Functionalization Strategies

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) complexes, is instrumental in the synthesis of arylalkynes, which are important building blocks for pharmaceuticals, natural products, and organic materials. mdpi.com

For this compound, Sonogashira coupling offers a direct route to introduce one or two alkyne functionalities onto the benzene (B151609) ring. These alkyne groups can then serve as handles for further transformations, such as cycloaddition reactions or the formation of extended π-conjugated systems. The reaction is generally carried out under mild, anaerobic conditions in the presence of an amine base. organic-chemistry.orgnih.gov

Table 2: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Triethylamine | THF |

| Pd(OAc)₂ | CuI | - | Diisopropylamine | DMF |

This table provides examples of common catalytic systems; specific conditions may vary.

Other Palladium-Catalyzed Coupling Reactions in the Synthesis of Conjugated Systems

Beyond the Suzuki, Stille, and Sonogashira reactions, other palladium-catalyzed couplings play a significant role in leveraging this compound for the synthesis of conjugated systems.

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. nih.govnih.govdntb.gov.ua This reaction can be used to introduce vinyl groups onto the aromatic core of this compound, which are valuable for subsequent polymerization or functionalization. mdpi.comrsc.orgnih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. nih.govwikipedia.orglibretexts.orgnih.gov This reaction enables the synthesis of arylamines derived from this compound, which are important intermediates in materials science and medicinal chemistry. acsgcipr.org

Applications of Nickel and Copper-Catalyzed Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, nickel and copper catalysts offer cost-effective and sometimes complementary reactivity.

Nickel-catalyzed Kumada coupling utilizes a Grignard reagent as the organometallic partner to couple with an organic halide. wikipedia.orgunipd.it This reaction is particularly useful for forming C-C bonds and has been applied to the synthesis of polythiophenes and other conjugated polymers. ru.nlrsc.orgrsc.orgnih.govresearchgate.net The reaction of this compound with suitable Grignard reagents under nickel catalysis can lead to the formation of dialkylated or diarylated products.

Copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. nih.govorganic-chemistry.orgnih.govresearchgate.net The reaction of this compound with phenols, amines, or thiols in the presence of a copper catalyst can yield diaryl ethers, diarylamines, or diaryl sulfides, respectively. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

C-H Activation and Direct Functionalization Strategies for Aryl Systems

Direct C-H activation and functionalization have emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as they circumvent the need for pre-functionalized organometallic reagents. researchgate.netmdpi.com

Direct Arylation of (hetero)arenes with aryl halides like this compound allows for the direct formation of biaryl structures. dntb.gov.uarsc.orgnih.govunipd.itnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net This approach is particularly attractive for the synthesis of conjugated polymers through Direct Arylation Polymerization (DArP), where a dihaloaromatic monomer is coupled with a (hetero)arene containing active C-H bonds. rsc.orgrsc.orgresearchgate.net For instance, this compound can be directly coupled with electron-rich heterocycles like thiophene, providing a straightforward route to donor-acceptor type conjugated materials. unipd.it

The regioselectivity of direct arylation can be a challenge, but careful selection of catalysts, ligands, and reaction conditions can often provide good control over the site of C-H functionalization. nih.gov

Table 3: Common Heteroarenes for Direct Arylation with Aryl Bromides

| Heteroarene | Typical Position of Arylation |

| Thiophene | C2 or C5 |

| Furan | C2 or C5 |

| Pyrrole | C2 or C5 |

| Thiazole | C5 |

The regioselectivity can be influenced by substituents on the heteroarene and the reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Dodecylbenzene (B1670861) Core

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The dodecyl group, being an alkyl group, is an activating group and directs incoming electrophiles to the ortho and para positions. In contrast, the bromine atoms are deactivating groups but are also ortho-para directors.

In the case of this compound, the positions ortho to the dodecyl group (C2 and C6) and para to one bromine atom while meta to the other (C4) are the most likely sites for electrophilic attack. The steric hindrance from the bulky dodecyl group may influence the ratio of ortho to para substitution.

While specific literature detailing electrophilic aromatic substitution on this compound is not abundant, the principles of aromatic chemistry allow for predictions of reaction outcomes. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group (NO2) would be expected to add to the positions activated by the dodecyl group and directed by the bromine atoms.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | 1,3-Dibromo-5-dodecyl-2-nitrobenzene and 1,3-Dibromo-5-dodecyl-4-nitrobenzene |

| Br₂/FeBr₃ | 1,3,5-Tribromo-2-dodecylbenzene and 1,2,4-Tribromo-5-dodecylbenzene |

| SO₃/H₂SO₄ | 2,4-Dibromo-6-dodecylbenzenesulfonic acid and 3,5-Dibromo-4-dodecylbenzenesulfonic acid |

This table is based on established principles of electrophilic aromatic substitution and directing group effects. Experimental verification would be required to confirm the precise product distribution.

Nucleophilic Aromatic Substitution Reactions and Derivative Synthesis

Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile displaces a bromide ion, is generally challenging under standard conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the aromatic ring towards nucleophilic attack, which are absent in this molecule.

However, the bromine atoms on this compound serve as excellent handles for modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and can be considered a formal type of nucleophilic substitution. These reactions, often catalyzed by palladium complexes, have revolutionized the synthesis of complex organic molecules.

A notable application of this compound is in the synthesis of polymeric materials. For example, it has been used as a monomer in Suzuki coupling reactions. In one instance, this compound was polymerized with another monomer to create a polymeric material with specific electronic properties.

The general scheme for a Suzuki coupling reaction involving this compound would be the reaction with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the sequential or simultaneous replacement of the bromine atoms with other organic moieties.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Derivative Synthesis from this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃) | 3,5-Diaryl-1-dodecylbenzene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 1,3-Bis(alkynyl)-5-dodecylbenzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N,N'-Disubstituted-5-dodecylbenzene-1,3-diamine |

This table provides illustrative examples of common cross-coupling reactions. Specific conditions and outcomes would depend on the exact reactants and catalyst systems employed.

These cross-coupling reactions demonstrate the versatility of this compound as a building block in organic synthesis. The ability to introduce a wide variety of functional groups in place of the bromine atoms opens up avenues for the creation of novel materials with tailored properties for applications in electronics, materials science, and beyond.

Applications of 1,3 Dibromo 5 Dodecylbenzene in Polymer Chemistry and Advanced Materials Science

Precursor for the Synthesis of π-Conjugated Polymers

1,3-Dibromo-5-dodecylbenzene is a key monomer for the synthesis of π-conjugated polymers, where the backbone of the polymer consists of alternating single and multiple bonds, leading to delocalized π-electrons. This electron delocalization is the basis for the semiconducting properties of these materials.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials, such as their charge carrier mobility and energy levels (HOMO/LUMO), can be finely tuned through the chemical design of the polymer backbone and side chains. The meta-linkage provided by this compound introduces a kink in the polymer backbone compared to its para-linked counterparts. This can influence the polymer's morphology in the solid state, affecting intermolecular π-π stacking and, consequently, charge transport. The dodecyl group not only aids solubility but also influences the thin-film microstructure, which is a key determinant of device performance.

Several polycondensation methods can be employed to polymerize this compound. The choice of polymerization technique has a significant impact on the resulting polymer's properties, such as molecular weight, polydispersity, and structural regularity.

Suzuki Cross-Coupling Polymerization : This is a widely used method for forming carbon-carbon bonds. In a typical reaction, this compound can be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. This method is known for its tolerance to a wide range of functional groups and can yield high molecular weight polymers. A room-temperature Suzuki-Miyaura polymerization process has been developed that can produce high-molecular-mass conjugated polymers with reduced defects. nih.govresearchgate.netresearchgate.net

Yamamoto Cross-Coupling Polymerization : This method involves the nickel-catalyzed coupling of dihaloaromatic compounds. For this compound, this would be a homopolymerization to form poly(5-dodecyl-m-phenylene). The Yamamoto polymerization is effective for creating well-defined polymer structures. physicsjournal.net

Sonogashira Cross-Coupling Polymerization : This palladium- and copper-cocatalyzed reaction is used to couple aryl halides with terminal alkynes. By reacting this compound with a diethynyl comonomer, poly(phenylene ethynylene) derivatives can be synthesized. This method is advantageous for creating polymers with rigid backbones under mild reaction conditions. nih.govxmu.edu.cn

The reaction conditions of these polymerizations, including the choice of catalyst, ligand, base, and temperature, are crucial in controlling the polymer's final properties and, therefore, its performance in electronic devices.

The relationship between the chemical structure of a polymer and its physical and electronic properties is a central theme in materials science. For polymers derived from this compound, several key relationships can be highlighted:

Backbone Geometry : The meta-linkage (1,3-substitution) disrupts the linearity of the polymer chain, which can lead to more amorphous films compared to polymers with para-linkages. This can decrease intermolecular charge hopping but may also improve solubility and processability.

Side Chain Influence : The dodecyl group is essential for solubility. The length and branching of the alkyl side chain can influence the polymer's packing in the solid state, affecting the charge carrier mobility. Longer side chains can increase the distance between polymer backbones, potentially reducing π-π stacking and charge transport.

Comonomer Choice : When copolymerized, the electronic nature of the comonomer (electron-donating or electron-accepting) will significantly alter the optoelectronic properties of the resulting polymer, such as its band gap, absorption spectrum, and emission color.

| Polymer Structure Feature | Influence on Property |

| Meta-phenylene linkage | Disrupts backbone linearity, potentially leading to higher solubility and more amorphous films. Can influence solid-state packing and charge transport. |

| Dodecyl side chain | Ensures solubility in organic solvents for solution processing. Influences intermolecular spacing and thin-film morphology. |

| Choice of comonomer | Modulates the electronic properties (HOMO/LUMO levels, band gap) and optical properties (absorption, emission). |

Utilization in Organic Electronic Device Fabrication

The primary application of polymers derived from this compound is in the fabrication of organic electronic devices. The solution-processability of these materials allows for the use of cost-effective manufacturing techniques such as spin-coating and printing.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

| Parameter | Description | Typical Range for Organic Semiconductors |

| Field-Effect Mobility (μ) | The average drift velocity of charge carriers per unit electric field. A measure of how quickly charges move through the material. | 10-5 to >10 cm2V-1s-1 |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state to the "off" state. A high ratio is desired for switching applications. | 102 to 108 |

| Threshold Voltage (Vth) | The gate voltage at which the transistor begins to conduct. | Varies depending on device structure and materials. |

The continued exploration of polymers derived from this compound and its analogues holds promise for the development of new organic semiconductors with tailored properties for a variety of advanced electronic applications.

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, this compound is a valuable monomer for the synthesis of donor-acceptor (D-A) copolymers. These copolymers are the primary active materials in the photoactive layer of bulk heterojunction solar cells. The 1,3-phenylene unit derived from this monomer can be incorporated into the polymer backbone to introduce a kinked geometry, which can disrupt extensive chain planarity. This disruption can be advantageous in controlling the morphology of the active layer, preventing large-scale phase separation between the donor polymer and the acceptor material (often a fullerene derivative or a non-fullerene acceptor).

The dodecyl side chain plays a critical role in tuning the solubility and processability of the polymers, enabling the formation of uniform and high-quality thin films through techniques like spin-coating or printing. Moreover, the alkyl chain influences the solid-state packing of the polymer chains, which has a direct impact on charge carrier mobility. While specific performance data for polymers solely derived from this compound is not extensively reported, we can infer typical performance metrics based on similar polymer architectures.

Table 1: Representative Performance of a Hypothetical Donor-Acceptor Copolymer Incorporating 5-dodecyl-1,3-phenylene Units in an Organic Photovoltaic Device.

| Parameter | Value |

| Open-Circuit Voltage (VOC) | 0.85 V |

| Short-Circuit Current (JSC) | 12.5 mA/cm2 |

| Fill Factor (FF) | 0.65 |

| Power Conversion Efficiency (PCE) | 6.9 % |

Note: The data in this table is representative of typical D-A copolymers and is for illustrative purposes.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes, monomers like this compound can be used to synthesize host materials for the emissive layer or as components of the charge-transporting layers. The wide bandgap that can be achieved with polyphenylene-based structures makes them suitable as host materials for phosphorescent or fluorescent emitters. The 1,3-linkage in the polymer backbone can help to maintain a high triplet energy level in the host material, which is crucial for efficient energy transfer to the guest emitter in phosphorescent OLEDs (PHOLEDs).

The dodecyl side chain again contributes to the solubility and film-forming properties of the polymers. In OLEDs, a smooth and uniform film morphology is essential for preventing short circuits and ensuring efficient charge injection and transport. The non-conjugated nature of the alkyl chain also helps to confine the excitons to the conjugated backbone of the polymer, which can enhance the luminescent efficiency.

Table 2: Illustrative Electroluminescent Properties of a Hypothetical Polymer Host Material Derived from this compound in an OLED.

| Property | Value |

| Emission Color | Blue (Host) |

| Peak Emission Wavelength | 450 nm |

| Maximum External Quantum Efficiency (EQE) | 5.2 % |

| Maximum Luminance | 8,500 cd/m2 |

Note: The data in this table is illustrative of typical blue-emitting host materials for OLEDs.

Advanced Material Architectures and Self-Assembly Processes

The molecular structure of this compound inherently lends itself to the formation of ordered structures through self-assembly. The interplay between the aromatic core and the flexible dodecyl chain can drive the formation of supramolecular architectures. The π-π stacking interactions between the benzene (B151609) rings and the van der Waals interactions between the long alkyl chains are the primary driving forces for self-assembly.

This self-assembly behavior is critical in determining the morphology of thin films, which in turn dictates the performance of organic electronic devices. For instance, the formation of well-ordered lamellar or columnar structures can facilitate efficient charge transport along the polymer backbone or between adjacent chains. The 1,3-substitution pattern on the benzene ring, combined with the bulky dodecyl group, can lead to complex and potentially hierarchical self-assembly, influencing the nanoscale morphology of the material. The ability to control this self-assembly through processing conditions is a key area of research for optimizing device performance.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dibromo 5 Dodecylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-Dibromo-5-dodecylbenzene, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the dodecyl chain. Due to the molecule's symmetry, the aromatic region is expected to show two signals. The proton at the C2 position would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would appear as a doublet. The dodecyl chain produces a series of overlapping multiplets for the methylene (B1212753) (-CH₂) groups and a characteristic triplet for the terminal methyl (-CH₃) group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The symmetry of the aromatic ring in 1,3,5-substituted benzenes results in fewer signals than the total number of carbons. docbrown.infodocbrown.info For this compound, one would expect four signals for the aromatic carbons (C1/C3, C5, C2, and C4/C6) and separate signals for the carbons of the dodecyl chain. The carbons directly bonded to the bromine atoms (C1 and C3) would be significantly shifted downfield. Data for the unsubstituted dodecylbenzene (B1670861) shows a range of chemical shifts for the alkyl chain from approximately 14 ppm to 36 ppm, with aromatic carbons appearing between 125 ppm and 143 ppm. chemicalbook.com

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Aromatic CH (C2-H) | ~7.4-7.6 | ~130-135 | Appears as a triplet. |

| Aromatic CH (C4/6-H) | ~7.2-7.4 | ~128-132 | Appears as a doublet. |

| Aromatic C-Br (C1/3) | N/A | ~122-125 | Quaternary carbon, no ¹H signal. |

| Aromatic C-Alkyl (C5) | N/A | ~145-150 | Quaternary carbon, no ¹H signal. |

| Benzylic CH₂ | ~2.5-2.7 | ~35-37 | Triplet, adjacent to the aromatic ring. |

| Alkyl (CH₂)n | ~1.2-1.6 | ~22-32 | Complex overlapping multiplets. |

| Terminal CH₃ | ~0.8-0.9 | ~14 | Triplet. |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular formula of the compound is C₁₈H₂₈Br₂. labproinc.comlabsolu.ca

The electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion will be observed as three peaks:

M⁺: (containing two ⁷⁹Br atoms)

(M+2)⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

(M+4)⁺: (containing two ⁸¹Br atoms)

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. Given the molecular weight of 404.23 g/mol , these peaks would appear at m/z values corresponding to the specific isotopic combination. alfachemic.com

Fragmentation of the molecular ion is a key feature of the mass spectrum. chemguide.co.uktutorchase.com Common fragmentation patterns for long-chain alkylbenzenes include:

Benzylic cleavage: The most significant fragmentation often involves the cleavage of the bond between the first and second carbon of the alkyl chain, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.

Loss of alkyl fragments: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) can be observed due to the progressive loss of fragments from the dodecyl chain. libretexts.org

Loss of bromine: Fragmentation can also occur through the loss of one or both bromine atoms or the loss of HBr.

Interactive Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₈H₂₈Br₂ | |

| Molecular Weight | 404.23 g/mol | labproinc.comlabsolu.ca |

| Isotopic Peaks | M⁺, (M+2)⁺, (M+4)⁺ | Due to two bromine atoms. |

| Isotopic Ratio | ~1:2:1 | Characteristic of dibrominated compounds. |

| Primary Fragmentation | Benzylic cleavage | Loss of an undecyl radical (C₁₁H₂₃). |

| Secondary Fragmentation | Loss of alkyl units (CnH2n+1), Br, or HBr | Provides a fingerprint of the aliphatic chain and aromatic core. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals absorptions characteristic of the molecule's structure. Key expected peaks include:

C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region from the methyl and methylene groups of the dodecyl chain.

C-H Stretching (Aromatic): Weaker absorptions typically found just above 3000 cm⁻¹.

C=C Stretching (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

C-H Bending (Aliphatic): Absorptions around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending).

C-H Out-of-Plane Bending (Aromatic): The substitution pattern (1,3,5-trisubstituted) gives rise to characteristic bands in the 690-900 cm⁻¹ region.

C-Br Stretching: A strong absorption expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum, providing a clear fingerprint for the aromatic core. Computational studies on similar halogenated benzenes, like 1,3-dibromo-5-chlorobenzene, have been used to assign vibrational frequencies observed in both IR and Raman spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. Unsubstituted benzene exhibits characteristic absorptions around 204 nm and 256 nm, which are attributed to π → π* electronic transitions.

The presence of substituents on the benzene ring alters the positions and intensities of these absorption bands.

Alkyl Group (Dodecyl): The dodecyl group acts as an auxochrome and typically causes a small red shift (bathochromic shift) of the absorption maxima.

Bromo Groups: The bromine atoms, also acting as auxochromes with lone pairs of electrons, can further shift the absorption bands to longer wavelengths and increase their intensity (hyperchromic effect).

Studies on the parent dodecylbenzene show absorption in the UV range. nist.gov The combined effect of the two bromine atoms and the dodecyl group in this compound would result in a UV-Vis spectrum with absorption maxima shifted to wavelengths longer than those of unsubstituted benzene.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

As this compound is a solid at room temperature with a melting point of 53°C, single-crystal X-ray diffraction (XRD) could be used for the definitive determination of its three-dimensional structure. labproinc.comlabsolu.catcichemicals.com This technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the dodecyl chain.

Molecular Packing: Revealing how the molecules arrange themselves in the solid state, including intermolecular interactions such as van der Waals forces. The long dodecyl chains are likely to engage in significant intermolecular packing arrangements, potentially influencing the material's bulk properties.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are crucial for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing the purity of the compound. Commercial suppliers often specify purity as determined by Gas Chromatography (GC). labproinc.comtcichemicals.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. This is highly effective for detecting and identifying volatile impurities, such as isomers or starting materials from its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for monitoring the synthesis of this compound or its subsequent reactions. synhet.com It separates compounds in the liquid phase, making it suitable for analyzing samples that are not sufficiently volatile or stable for GC. This allows for the tracking of reactants, intermediates, and products in a reaction mixture over time, providing valuable kinetic and mechanistic information.

Computational and Theoretical Investigations of 1,3 Dibromo 5 Dodecylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 1,3-Dibromo-5-dodecylbenzene, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a related compound, 1,3-dibromobenzene, DFT calculations have been employed to analyze its vibrational and electronic spectra. dntb.gov.uaaip.orgresearchgate.net Similar studies on this compound would involve optimizing its molecular geometry to find the most stable conformation.

Subsequent calculations would yield information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity. |

Note: This table is illustrative and not based on actual experimental or computational data.

Ab Initio Molecular Orbital Calculations for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For halogen-benzene complexes, ab initio methods have been used to investigate their structures and spectroscopic properties. nih.govresearchgate.net Applying these methods to this compound could provide highly accurate predictions of its electronic energies and potential energy surfaces, which are essential for understanding its photochemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long dodecyl chain of this compound suggests a high degree of conformational flexibility. Molecular dynamics (MD) simulations are an ideal tool for exploring the conformational landscape of such molecules. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into how the dodecyl chain folds and interacts with itself and surrounding molecules. researchgate.netbohrium.com This information is critical for understanding the bulk properties of the material, such as its viscosity and solubility.

Prediction of Reaction Pathways and Transition States for Synthetic Optimization

Computational chemistry can be instrumental in optimizing the synthesis of this compound. By calculating the energies of potential reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathways. acs.org For instance, understanding the mechanism of the Friedel-Crafts alkylation of dibromobenzene with dodecene could lead to improved yields and selectivity. These calculations can help in choosing the right catalyst and reaction conditions.

Structure-Property Prediction and Materials Design through Computational Chemistry

By computationally screening derivatives of this compound, it is possible to predict their properties and design new materials with desired characteristics. For example, the electronic properties calculated through DFT can be correlated with the performance of organic electronic materials. rsc.org The conformational and interaction data from MD simulations can inform the design of surfactants and lubricants. acs.org This in silico approach accelerates the materials discovery process by prioritizing the synthesis of the most promising candidates.

While specific computational data for this compound is currently lacking, the established methodologies in computational chemistry provide a clear roadmap for future research. Such studies would undoubtedly contribute to a deeper understanding of this molecule and unlock its potential in various applications.

Emerging Research Directions and Future Prospects for 1,3 Dibromo 5 Dodecylbenzene

Integration in Multifunctional Materials for Advanced Applications

The bifunctional nature of 1,3-dibromo-5-dodecylbenzene, with its reactive bromine sites and a long, flexible alkyl chain, makes it an attractive precursor for the synthesis of multifunctional polymers and liquid crystals. The dibromo-functionality allows for the formation of polymeric chains through various cross-coupling reactions, while the dodecyl group can influence the material's solubility, processability, and self-assembly behavior.

Functionalized Polymers: The bromine atoms on the benzene (B151609) ring can serve as reactive handles for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, to create novel conjugated polymers. The incorporation of the long dodecyl chain is expected to enhance the solubility of these typically rigid polymers in common organic solvents, facilitating their processing into thin films for electronic and optical applications. Furthermore, the dodecyl chain can induce microphase separation in block copolymers, leading to the formation of well-ordered nanostructures.

Liquid Crystals: The rod-like molecular shape suggested by the long alkyl chain attached to the benzene ring is a common feature in liquid crystalline materials. whiterose.ac.uktcichemicals.comspectrumchemical.comresearchgate.net By chemically modifying the bromine atoms to introduce other functional groups, it is conceivable to design calamitic (rod-shaped) liquid crystals. The dodecyl chain would contribute to the necessary anisotropic geometry and influence the mesophase stability and transition temperatures. The potential for these materials lies in applications such as displays, sensors, and optical switches. tcichemicals.com

| Potential Application Area | Key Structural Feature | Anticipated Properties |

| Functionalized Polymers | Dibromo-aromatic core | Tunable electronic and optical properties |

| Dodecyl side chain | Enhanced solubility and processability | |

| Liquid Crystals | Long alkyl chain | Anisotropic molecular shape for mesophase formation |

| Modifiable bromine sites | Tailorable transition temperatures and phases |

Development of Novel Catalytic Transformations for Sustainable Synthesis

The dibromo-aromatic structure of this compound makes it a valuable substrate for a variety of catalytic cross-coupling reactions, which are fundamental in modern organic synthesis. Research in this area would likely focus on developing more sustainable and efficient catalytic systems for the functionalization of this molecule.

Palladium-Catalyzed Reactions: Palladium-based catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. organic-chemistry.orgnih.govnsf.govnih.gov Future research could explore the use of novel palladium catalysts with high turnover numbers and selectivity for sequential or site-selective cross-coupling reactions on the two bromine atoms of this compound. This would allow for the controlled, stepwise introduction of different functional groups, leading to complex molecular architectures.

C-H Bond Functionalization: A more recent and sustainable approach in catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govethernet.edu.etyale.edursc.orgrsc.org Developing catalytic systems that can selectively activate and functionalize the C-H bonds on the aromatic ring or the dodecyl chain of this compound, while leaving the C-Br bonds intact for subsequent reactions, would represent a significant advancement in synthetic efficiency.

| Catalytic Transformation | Potential Catalyst System | Synthetic Advantage |

| Cross-Coupling Reactions | Palladium-based catalysts | Stepwise and controlled functionalization |

| C-H Bond Functionalization | Transition metal catalysts | Increased atom economy and reduced waste |

Exploration in Supramolecular Chemistry and Nanomaterials

The amphiphilic character that can be imparted to derivatives of this compound makes it an interesting candidate for studies in supramolecular chemistry and the development of novel nanomaterials. The interplay between the aromatic core and the long alkyl tail can drive self-assembly processes in solution and at interfaces.

Self-Assembling Systems: By introducing polar functional groups at the bromine positions, this compound can be converted into an amphiphilic molecule. Such molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures. nih.govresearchgate.netnih.gov The long dodecyl chain would form the hydrophobic core of these assemblies, while the functionalized aromatic head would interface with the solvent. These self-assembled structures could find applications in drug delivery, encapsulation, and nanotechnology.

Functionalized Nanoparticles: The dodecyl chain can act as a stabilizing ligand for the synthesis of metal or semiconductor nanoparticles. The aromatic part of the molecule, with its reactive bromine atoms, could then be used to further functionalize the surface of these nanoparticles. This would allow for the creation of hybrid nanomaterials with tailored optical, electronic, or catalytic properties.

| Supramolecular System | Driving Force for Assembly | Potential Application |

| Micelles/Vesicles | Hydrophobic interactions of dodecyl chains | Drug delivery, encapsulation |

| Functionalized Nanoparticles | Coordination of dodecyl chain to nanoparticle surface | Hybrid materials for catalysis and sensing |

Contributions to Next-Generation Organic Electronic Devices

Derivatives of this compound hold potential as building blocks for organic semiconductors used in next-generation electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the aromatic core can be tuned through chemical modification, and the dodecyl chain can influence the morphology of the active layer.

Hole-Transporting Materials: The electron-rich nature of the benzene ring suggests that derivatives of this compound could be developed into hole-transporting materials. researchgate.netdntb.gov.ua By replacing the bromine atoms with appropriate electron-donating groups through cross-coupling reactions, the highest occupied molecular orbital (HOMO) energy level can be adjusted to facilitate efficient hole injection and transport in OLEDs and perovskite solar cells.

Organic Semiconductors in OFETs: The dodecyl chain can promote the self-organization of the molecules in the solid state, which is crucial for achieving high charge carrier mobility in the active layer of OFETs. researchgate.netnih.govmit.edursc.orgsemanticscholar.org The ability to form well-ordered thin films through solution processing, facilitated by the solubility provided by the long alkyl chain, is a key advantage for the low-cost fabrication of flexible electronic devices.

| Organic Electronic Device | Role of this compound Derivative | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting layer | Tunable HOMO energy level |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility through self-organization |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Optimized morphology for charge separation |

Environmental and Safety Considerations in Large-Scale Synthesis and Application

As with any chemical compound intended for large-scale production and application, a thorough evaluation of the environmental fate and toxicological profile of this compound and its derivatives is essential.

Biodegradation: The presence of a long alkyl chain in this compound is a structural feature common to linear alkylbenzene sulfonates, a major class of surfactants. Studies on these related compounds have shown that the alkyl chain is generally biodegradable. nih.govnih.govresearchgate.netnih.govbohrium.com However, the presence of bromine atoms on the aromatic ring may increase its persistence in the environment. Research into the microbial degradation pathways of brominated aromatic compounds is crucial to assess the environmental impact of this molecule. mdpi.comnih.govresearchgate.net

Toxicity: The toxicological properties of this compound would need to be carefully investigated. Brominated aromatic compounds, as a class, include substances with a range of toxicities, and some have been identified as persistent organic pollutants. nih.govresearchgate.net Ecotoxicity studies on aquatic and terrestrial organisms would be necessary to ensure the safe use of this compound in any large-scale application.

Sustainable Synthesis: The development of green and sustainable synthetic routes to this compound is another important consideration. This would involve the use of environmentally benign reagents and solvents, and the optimization of reaction conditions to minimize waste and energy consumption.

| Consideration | Research Focus | Importance |

| Environmental Fate | Biodegradation studies of the brominated aromatic core | Assessment of persistence and potential for bioaccumulation |

| Toxicology | Ecotoxicity and human health impact assessment | Ensuring safe handling and application |

| Green Chemistry | Development of sustainable synthetic methods | Minimizing the environmental footprint of production |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dibromo-5-dodecylbenzene, and how can side reactions be minimized?

- Methodology : The synthesis of brominated aromatic compounds typically involves electrophilic substitution or directed metallation. For this compound, a plausible route includes bromination of 5-dodecylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C). To minimize polybromination, stoichiometric control and slow reagent addition are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product .

- Data Contradictions : Some studies highlight competing alkyl chain bromination in long-chain substrates; using sterically hindered catalysts (e.g., AlCl₃) may suppress this .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃) identifies alkyl chain integration (δ 0.8–1.5 ppm for dodecyl CH₃ and CH₂) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms substitution patterns (C-Br signals at δ 120–130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (expected m/z ~434 for C₁₈H₂₈Br₂) and isotopic Br patterns .

- Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How does the dodecyl chain influence the compound’s solubility and stability in organic solvents?

- Methodology : Solubility tests in polar (DMSO, acetone) vs. nonpolar solvents (hexane, toluene) reveal preferential dissolution in nonpolar media due to the hydrophobic dodecyl chain. Stability under UV light or heat can be assessed via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the transition states of bromine electrophilic attack. The dodecyl chain’s steric effects and electron-donating/withdrawing properties of substituents (meta-directing Br) dictate regioselectivity .

- Contradictions : Some studies suggest solvent polarity (e.g., nitrobenzene vs. CCl₄) alters reaction pathways; experimental validation via kinetic isotope effects (KIE) is recommended .

Q. Can this compound serve as a precursor for supramolecular materials?

- Methodology : The bromine atoms enable cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups (e.g., aryl, alkynyl). Self-assembly behavior in thin films can be analyzed via AFM or SAXS, focusing on π-π stacking and alkyl chain packing .

- Data Gaps : Limited studies on long-chain bromoarenes; comparative analysis with shorter-chain analogs (e.g., 1,3-Dibromo-5-pentylbenzene) is needed .

Q. How do environmental factors (pH, temperature) affect the degradation pathways of this compound?

- Methodology : Accelerated degradation studies in aqueous buffers (pH 3–11) at 40–80°C, monitored by GC-MS, identify debromination or oxidation products. Computational tools (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization | Mechanistic/regioselectivity DFT |

| Characterization | NMR/MS validation | Computational-spectroscopy synergy |

| Applications | Solubility/stability profiling | Functional materials development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.